
2-Fluoro-5-methylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-methylisonicotinamide is a fluorinated derivative of isonicotinamide. This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 5-position on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylisonicotinamide typically involves the fluorination of 5-methylisonicotinamide. One common method is the use of Selectfluor® as a fluorinating agent, which provides high yields under mild conditions . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents make it feasible for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-methylisonicotinamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products
Nucleophilic Substitution: Products include substituted amides or thiol derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-methylisonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-methylisonicotinamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoroisonicotinamide: Lacks the methyl group at the 5-position.
5-Methylisonicotinamide: Lacks the fluorine atom at the 2-position.
2-Chloro-5-methylisonicotinamide: Contains a chlorine atom instead of fluorine at the 2-position.
Uniqueness
2-Fluoro-5-methylisonicotinamide is unique due to the combined presence of both the fluorine atom and the methyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, while the methyl group influences its reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C7H7FN2O |
|---|---|
Molekulargewicht |
154.14 g/mol |
IUPAC-Name |
2-fluoro-5-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7FN2O/c1-4-3-10-6(8)2-5(4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI-Schlüssel |
RTYGAQOEJBCXDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
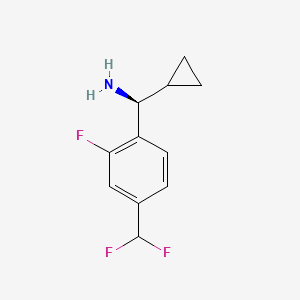
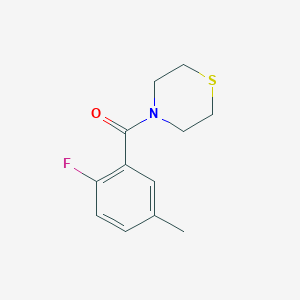

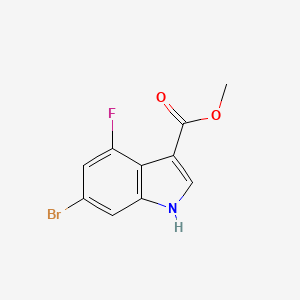



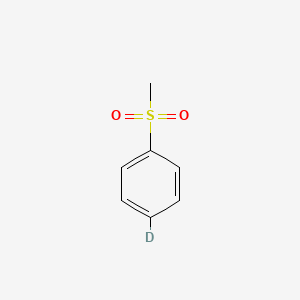
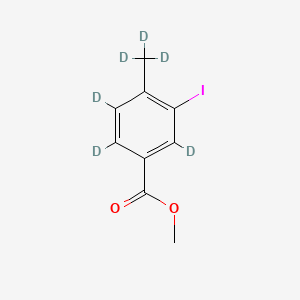
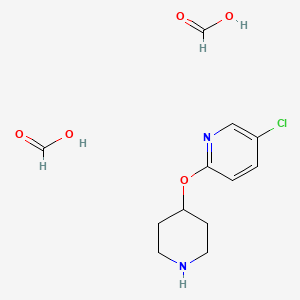
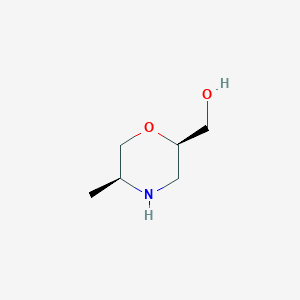

![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
